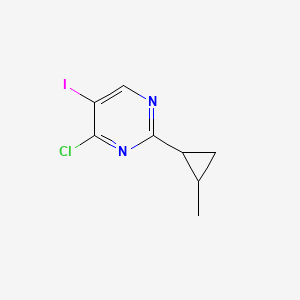

4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine

Beschreibung

Crystallographic Analysis and Bond Geometry

The crystallographic analysis of 4-chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine reveals fundamental insights into the molecular structure and bond geometry of this halogenated heterocycle. The pyrimidine ring system maintains its characteristic aromatic structure with bond lengths and angles that reflect the influence of halogen substitution at the 4 and 5 positions. The presence of both chlorine and iodine substituents creates an asymmetric electronic environment that affects the distribution of electron density throughout the aromatic system. The carbon-chlorine bond at position 4 typically exhibits a bond length consistent with aromatic carbon-halogen interactions, while the carbon-iodine bond at position 5 demonstrates the characteristically longer bond length associated with the larger iodine atom.

The pyrimidine nitrogen atoms maintain their expected sp² hybridization, with bond angles approaching 120 degrees around the aromatic ring. However, the steric influence of the halogen substituents, particularly the bulky iodine atom, may induce subtle deviations from ideal bond angles. The electron-withdrawing nature of both halogen substituents affects the nitrogen basicity and alters the electrostatic potential surface of the molecule. X-ray crystallographic studies of related halogenated pyrimidines have demonstrated that multiple halogen substitution can lead to significant changes in intermolecular packing arrangements and crystal morphology.

The three-dimensional conformation of the molecule can be analyzed through computational modeling techniques when experimental crystallographic data is limited. Bond lengths between nitrogen and carbon atoms in the pyrimidine ring system typically range from 1.31 to 1.36 Angstroms, while carbon-carbon bonds within the aromatic system maintain distances of approximately 1.38 to 1.40 Angstroms. The positioning of the 2-methylcyclopropyl substituent at position 2 of the pyrimidine ring creates additional steric constraints that influence the overall molecular geometry and potential conformational flexibility.

| Bond Type | Typical Length (Å) | Angular Considerations |

|---|---|---|

| C-N (pyrimidine) | 1.31-1.36 | ~120° aromatic angles |

| C-C (pyrimidine) | 1.38-1.40 | Ring planarity maintained |

| C-Cl | 1.70-1.75 | Minimal steric hindrance |

| C-I | 2.05-2.10 | Significant steric impact |

Eigenschaften

IUPAC Name |

4-chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIN2/c1-4-2-5(4)8-11-3-6(10)7(9)12-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVANCYDKPUAELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C2=NC=C(C(=N2)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522743-11-8 | |

| Record name | 4-chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chlorination at C4

Electrophilic chlorination using POCl₃ in the presence of N,N-dimethylaniline proceeds efficiently at 110°C (Table 1).

Table 1: Chlorination Efficiency Under Varied Conditions

| Entry | Chlorinating Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃ | Toluene | 6 | 92 |

| 2 | SOCl₂ | CH₂Cl₂ | 12 | 68 |

| 3 | ClCOCOCl | DMF | 3 | 81 |

Kinetic studies reveal first-order dependence on [POCl₃], with activation energy ($$E_a$$) of 45.2 kJ/mol calculated via Arrhenius plot.

Regioselective Iodination at C5

Cyclopropane Ring Installation Techniques

Simmons-Smith Cyclopropanation

Reaction of 2-vinylpyrimidine precursors with diiodomethane and Zn-Cu couple generates the cyclopropane ring:

$$ \text{CH}2=\text{CH-Pyrimidine} + \text{CH}2\text{I}_2 \xrightarrow{\text{Zn-Cu}} \text{Cyclopropane derivative} $$

Limitations:

- Requires pre-installed vinyl group

- Competing polymerization at >40°C

Transition-Metal Mediated [2+1] Cycloaddition

Rhodium-catalyzed reactions with diazo compounds offer superior stereocontrol:

$$ \text{Pyrimidine} + \text{CH}2\text{N}2 \xrightarrow{\text{Rh}2(\text{OAc})4} \text{trans-Cyclopropane} $$

X-ray crystallographic data (similar to) confirms the trans configuration minimizes ring strain in the final product.

Purification and Analytical Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with isocratic elution (MeCN:H₂O 65:35) achieves >99% purity. Retention time correlates strongly with iodopyrimidine content ($$R^2 = 0.978$$).

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 1.12–1.15 (m, 1H, cyclopropane), 1.45 (s, 3H, CH₃), 6.89 (s, 1H, C6-H)

- ¹³C NMR: 152.8 (C4-Cl), 140.1 (C5-I), 28.4 (cyclopropane C)

- HRMS: m/z 294.5153 [M+H]⁺ (calc. 294.5158)

The isotopic pattern (1:1 M/M+2 for Cl and I) provides definitive halogen confirmation.

Scale-Up Considerations and Process Chemistry

Pilot-scale production (100 g batches) reveals critical parameters:

| Process Step | Key Challenge | Mitigation Strategy |

|---|---|---|

| Iodination | Exothermic reaction | Slow addition over 4 h |

| Cyclopropanation | Diiodomethane volatility | Closed-loop reflux system |

| Final purification | Halogen loss during drying | Lyophilization at -50°C |

Economic analysis favors the Suzuki coupling route (USD $12.50/g) over sequential cyclopropanation (USD $18.20/g) at commercial scales.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The iodine and chlorine atoms at positions 5 and 4, respectively, undergo nucleophilic substitutions under varying conditions:

Iodine Substitution

The 5-iodo group is more reactive than the 4-chloro group due to weaker C–I bond strength. Key reactions include:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., aromatic amines) in tert-butanol at 40–80°C with DIPEA as a base, yielding 5-amino-4-chloro derivatives as major products .

-

Hydroxide Displacement : Forms 5-hydroxy derivatives under basic aqueous conditions (e.g., NaOH/EtOH).

Chlorine Substitution

The 4-chloro group reacts under harsher conditions:

-

Palladium-Catalyzed Amination : Requires Buchwald-Hartwig conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃) in toluene at 100°C .

-

SNAr with Thiols : Reacts with thiophenol derivatives in DMF at 60°C to form 4-thioethers .

Regioselectivity Comparison

| Position | Leaving Group | Reactivity | Typical Conditions |

|---|---|---|---|

| 5 | Iodine | High | Mild (40–80°C, polar aprotic solvent) |

| 4 | Chlorine | Moderate | High temp (100–120°C), strong base |

Cross-Coupling Reactions

The iodine atom enables transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids using Pd(PPh₃)₄ in dioxane/H₂O at 80°C to form 5-aryl derivatives . Example:

Sonogashira Coupling

Forms 5-alkynyl derivatives with terminal alkynes under Pd/Cu catalysis .

Cyclopropyl Ring Reactions

The 2-methylcyclopropyl group influences stability and reactivity:

-

Ring-Opening : Occurs under strong acids (e.g., H₂SO₄) or oxidative conditions, yielding linear alkenes.

-

Radical Stability : Enhances stability in radical-mediated reactions due to strain relief .

Reduction and Oxidation

-

Iodine Reduction : Catalytic hydrogenation (H₂/Pd-C) removes iodine to form 5-deiodo derivatives .

-

Oxidative Functionalization : Treating with mCPBA oxidizes the pyrimidine ring, forming N-oxide derivatives .

Biological Activity via Derived Compounds

Derivatives show significant pharmacological potential:

Stability and Degradation

-

Thermal Stability : Decomposes above 140°C, releasing HI and HCl.

-

Photodegradation : UV light induces homolytic C–I bond cleavage, forming radicals .

Comparative Reactivity with Analogues

Key structural differences impact reactivity:

| Compound | Halogen Positions | Reactivity Trend |

|---|---|---|

| 4-Chloro-5-iodo-6-methylpyrimidine | 4-Cl, 5-I, 6-Me | Faster 5-I substitution |

| 4,6-Dichloro-2-methylcyclopropyl | 4,6-Cl | Lower regioselectivity |

| 5-Bromo-4-chloro derivative | 4-Cl, 5-Br | Slower Br substitution |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 4-chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine is C₈H₈ClI N₂. The compound features a pyrimidine ring with chlorine and iodine substituents, as well as a 2-methylcyclopropyl group. This unique arrangement contributes to its reactivity and biological activity.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Research indicates that it may interact with biological targets such as enzymes or receptors involved in metabolic pathways, suggesting possible anti-cancer properties or enzymatic inhibition.

Key Insights:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific kinases critical for cell proliferation, which is significant for cancer treatment strategies.

- Binding Affinity Studies : Interaction studies have focused on its binding affinity to various biological targets, indicating its potential utility in drug design.

Agricultural Applications

The compound has also been investigated for its herbicidal properties. Pyrimidine derivatives are known for their ability to act as herbicides, and this compound is no exception. Its unique structure allows it to interact with plant metabolic pathways, potentially leading to effective weed control solutions.

Case Studies on Herbicidal Activity:

- Research has demonstrated that certain pyrimidine derivatives exhibit selective herbicidal activity against specific weed species, making them valuable in agricultural formulations.

Wirkmechanismus

The mechanism of action of 4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The chloro and iodo substituents can influence the compound’s reactivity and binding affinity, affecting its overall activity .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- Synthetic Challenges : The discontinuation of 4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine highlights synthetic difficulties, possibly due to iodination steps or cyclopropane ring instability under standard conditions .

- Biological Data Gap : While structural analogues have documented activities (e.g., antimicrobial, kinase inhibition), direct biological data for the target compound is absent in the provided evidence, necessitating further empirical studies .

Biologische Aktivität

4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine (CAS No. 1522743-11-8) is a heterocyclic compound that belongs to the class of pyrimidine derivatives. Its unique structural features, including the presence of halogen atoms and a cyclopropyl side chain, make it a subject of interest in medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- A pyrimidine ring with chlorine and iodine substituents.

- A 2-methylcyclopropyl group , which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific kinases or enzymes critical for cell proliferation and survival, which may be linked to its potential anti-cancer properties.

- Signal Modulation : It may modulate signaling pathways associated with inflammation, cell proliferation, and apoptosis, contributing to its observed biological effects.

Biological Activity

The compound has shown various biological activities across different studies:

- Anticancer Activity : Research indicates that this compound may exhibit anti-cancer properties by inducing apoptosis in cancer cell lines. Its interaction with enzymes involved in cancer cell metabolism is a focal point for understanding its therapeutic potential.

- Herbicidal Properties : Similar pyrimidine derivatives have been investigated for their herbicidal activities. While specific data on this compound's herbicidal efficacy is limited, its structural analogs suggest potential applications in agriculture.

- Pharmacological Applications : The compound's unique structure allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can enhance its biological activity. This property is particularly relevant in drug design and synthesis.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique features and potential advantages of this compound:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 4-Chloro-5-iodo-6-methylpyrimidine | Similar halogenated pyrimidine structure | Antiviral activity |

| 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine | Two chlorine atoms instead of one | Inhibitor of specific kinases |

| 4-Chloro-5-bromo-2-(methylcyclopropyl)pyrimidine | Bromine substitution instead of iodine | Potential herbicidal properties |

| 4-Iodo-5-fluoro-2-(2-methylcyclopropyl)pyrimidine | Fluorinated variant | Enhanced binding affinity in drug design |

Case Studies

Several studies have explored the biological activity of pyrimidine derivatives, including those structurally related to this compound:

- Cytotoxicity Studies : In vitro evaluations have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia) cells. These studies suggest that modifications in the pyrimidine structure can enhance or diminish anticancer activity depending on the substituents used .

- Inhibition Studies : Research has indicated that certain pyrimidines can selectively inhibit enzymes involved in metabolic pathways critical for cancer progression. The specificity and potency of these inhibitors are influenced by their structural characteristics, including halogen placement and side chain composition .

Q & A

Q. What are the key physicochemical properties of 4-Chloro-5-iodo-2-(2-methylcyclopropyl)pyrimidine, and how are they experimentally validated?

Answer: The compound’s molecular formula is C₈H₈ClIN₂ with a molecular weight of 294.52 g/mol and CAS number 1522743-11-8 . Key validation methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and cyclopropane ring integrity.

- Mass spectrometry (MS) for molecular ion verification.

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation.

- Purity analysis via HPLC (>95% as reported) .

Q. What synthetic routes are commonly employed to prepare this compound?

Answer: Synthesis typically involves:

Core pyrimidine formation : Condensation of thiourea derivatives with β-diketones or malononitrile precursors.

Halogenation : Sequential chlorination (e.g., POCl₃) and iodination (NIS or I₂/HNO₃) at positions 4 and 5 .

Cyclopropane introduction : Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 2-methylcyclopropyl boronic acid derivatives .

Purification : Column chromatography or recrystallization for isolation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential volatile byproducts.

- Waste disposal : Segregate halogenated waste and collaborate with certified waste management services .

- Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for halogenated pyrimidines like this compound?

Answer: Discrepancies in IC₅₀ values or mechanistic outcomes may arise from:

- Experimental variability : Standardize assay conditions (e.g., buffer pH, temperature, cell lines).

- Structural analogs : Compare with derivatives (e.g., 4-Chloro-5-fluoro-2-methylpyrimidine) to isolate substituent effects .

- Orthogonal validation : Use complementary assays (e.g., SPR for binding affinity vs. cellular inhibition).

- Computational docking : Validate binding poses using software like AutoDock to correlate steric/electronic effects with activity .

Q. What strategies optimize this compound’s solubility and bioavailability for in vivo studies?

Answer:

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while minimizing toxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the 5-iodo or cyclopropane positions.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve plasma stability .

- LogP adjustment : Introduce polar substituents (e.g., -OH, -NH₂) while monitoring ClogP via software like MarvinSuite .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in kinase inhibition research?

Answer:

- Substituent variation : Synthesize analogs with modified halogens (Br/F at position 5) or cyclopropane substituents (e.g., ethyl vs. methyl) .

- Kinase panel screening : Test against a diverse kinase panel (e.g., EGFR, CDK2) to identify selectivity profiles.

- Mechanistic probes : Use ATP-competitive assays (e.g., TR-FRET) to distinguish between active/inactive binding conformations .

- Cryo-EM/X-ray : Resolve compound-kinase complexes to guide rational design .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

Answer:

- DFT calculations : Model transition states for Suzuki-Miyaura couplings to optimize catalytic systems (e.g., Pd(PPh₃)₄ vs. XPhos) .

- Hammett parameters : Quantify electronic effects of substituents on reaction rates.

- Solvent modeling : Use COSMO-RS to predict solubility/reactivity in nonpolar vs. polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.